2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate, also known as Methanesulfonic Acid 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Ester, is primarily used as a synthetic intermediate in the production of the drug Silodosin []. Silodosin is a selective alpha-1A adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) [].
While 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate itself has limited direct applications in scientific research, its role as a precursor to Silodosin has led to its involvement in research related to:
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a synthetic organic compound with the molecular formula C₁₁H₁₃F₃O₅S and a molecular weight of approximately 314.28 g/mol. This compound features a phenoxyethyl structure, which is modified by the presence of a trifluoroethoxy group. The trifluoromethyl group contributes to the compound's unique properties, including its hydrophobicity and potential biological activity. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, notably Silodosin, which is used as an α1a-adrenoceptor antagonist for treating benign prostatic hyperplasia .
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate doesn't have a direct mechanism of action as it's an intermediate. Its significance lies in its role as a precursor for Silodosin, which acts as an alpha-1 adrenergic receptor antagonist, relaxing the muscles in the prostate gland and urethra to improve urine flow [].
The biological activity of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is primarily linked to its role as an intermediate in pharmaceutical synthesis. Its derivatives exhibit significant pharmacological properties due to their interaction with adrenergic receptors. Specifically, compounds derived from this structure have been studied for their effectiveness in treating conditions related to prostate health by selectively antagonizing α1a-adrenoceptors . Additionally, the trifluoroethoxy group enhances lipophilicity, potentially improving bioavailability and efficacy.
The synthesis methods for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate can be categorized into several steps:
The primary application of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate lies in its use as an intermediate in pharmaceutical manufacturing. It is particularly relevant in synthesizing drugs targeting adrenergic receptors. Furthermore, due to its unique chemical properties imparted by the trifluoroethoxy group, it may also find applications in agrochemicals and materials science as a modifier or functional additive .
Interaction studies involving 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate focus on its binding affinity and selectivity towards various adrenergic receptors. Research indicates that compounds derived from this methanesulfonate can exhibit selective antagonism towards α1a-adrenoceptors while minimizing effects on other receptor subtypes. This selectivity is crucial for developing therapeutics with fewer side effects and improved efficacy in treating conditions like benign prostatic hyperplasia .
Several compounds share structural similarities with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. A comparison highlights its unique characteristics:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| Phenyl Trifluoromethanesulfonate | C₆H₅SO₂F₃ | 0.64 |
| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | C₈H₈F₃Br | 0.53 |
| 3-(2-Cyano-3-(trifluoromethyl)phenoxy)phenyl 4,4,4-trifluorobutane-1-sulfonate | C₁₈H₁₈F₇N₂O₄S | 0.54 |
| 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate | C₂₃H₄O₈S | 0.61 |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | N/A |
The uniqueness of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate lies in its specific combination of functional groups that enhance its biological activity and applications in pharmaceuticals compared to these similar compounds .
The synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate through pyrocatechol-based routes represents a fundamental approach in organofluorine chemistry [9]. Electrochemical oxidation of catechol in the presence of nucleophilic reagents has been demonstrated as an effective methodology for introducing trifluoroethoxy functionalities [9]. The process involves the electrochemical oxidation of pyrocatechol to generate o-quinone intermediates, which subsequently participate in Michael addition reactions with trifluoromethyl-containing nucleophiles [9].
Research findings indicate that the electrochemical approach using cyclic voltammetry and controlled potential coulometry yields products with good purity and high yields when conducted in aqueous solutions [9]. The mechanism involves the formation of reactive quinone species that readily accept nucleophilic attack from 2-mercapto-6-(trifluoromethyl)pyrimidine-4-ol derivatives [9]. This methodology has shown promise for antimicrobial applications due to the incorporation of trifluoromethyl functionalities [9].
The electrochemical synthesis pathway demonstrates excellent control over reaction conditions and provides access to novel pyrimidine derivatives with enhanced biological activity [9]. The products are characterized using modern analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [9]. The reaction proceeds through well-defined electrochemical mechanisms that can be monitored using cyclic voltammetric techniques [9].
Following the initial alkylation step, the intermediate compound undergoes demethylation using boron tribromide in anhydrous dichloromethane [14]. The demethylation reaction is conducted at low temperatures, starting at 0 degrees Celsius and gradually warming to room temperature over a period of 2 hours [14]. This procedure results in the formation of 2-(2,2,2-trifluoroethoxy)phenol with yields exceeding 91.6 percent [14].
The mechanism of boron tribromide-mediated demethylation involves the formation of ether adducts followed by nucleophilic attack [34] [35]. Recent mechanistic studies have elucidated that the process proceeds through a bimolecular mechanism involving two boron tribromide-ether adducts rather than simple bromide elimination [34] [35]. The reaction forms a dynamic equilibrium at the boron center that stabilizes bromide until nucleophilic attack occurs [34].
Beyond pyrocatechol and guaiacol, several alternative starting materials have been explored for synthesizing trifluoroethoxy-substituted phenolic derivatives [18] [24]. The use of 2-nitrochlorobenzene as a starting material provides access to trifluoroethoxy compounds through nucleophilic aromatic substitution reactions [24]. This approach involves the reaction of 2-nitrochlorobenzene with 2,2,2-trifluoroethanol under basic conditions using sodium hydroxide and phase transfer catalysts such as tetrabutylammonium bromide [24].
The nucleophilic substitution reaction proceeds efficiently at temperatures of 60-70 degrees Celsius, yielding 2-(2,2,2-trifluoroethoxy)nitrobenzene with yields of 88.4 percent [24]. Subsequent reduction of the nitro group using palladium on carbon catalysts under hydrogenation conditions provides access to the corresponding aniline derivative [24]. The final transformation involves diazotization followed by hydrolysis to yield the desired phenol intermediate [24].
Phenol itself serves as an alternative starting material through direct alkylation with ethylene oxide [15] [27]. The reaction mechanism involves the formation of phenoxide anions that undergo nucleophilic attack on ethylene oxide to form 2-phenoxyethanol intermediates [15] [27]. This process exhibits zero-order kinetics with respect to both ethylene oxide and phenol when conducted with excess ethylene oxide, demonstrating an activation energy of 17.6 kilocalories per mole [27].
Environmental sustainability in the synthesis of organofluorine compounds has become a critical consideration in modern chemical manufacturing [10] [29] [30]. Green synthesis approaches emphasize the minimization of hazardous waste generation, reduction of energy consumption, and utilization of renewable feedstocks [29] [30]. The direct activation of methane to methanesulfonic acid represents a significant advancement in sustainable synthesis, as it eliminates the need for traditional multi-step processes that generate substantial waste [10].
Comparative life cycle assessments have demonstrated that direct methane activation processes exhibit environmental impacts that are three times lower than conventional multi-step approaches [10]. The reduced environmental impact results from lower energy requirements and the use of alternative reactants that eliminate intermediate waste streams [10]. This process enables methane extracted from natural gas to serve as a greener alternative to petroleum-based chemical feedstocks [10].
Solvent selection plays a crucial role in environmentally sustainable synthesis protocols [29]. Water-based reaction systems are preferred due to their environmental compatibility, while green solvents such as supercritical carbon dioxide and ionic liquids offer alternatives for reactions requiring non-aqueous conditions [29]. The implementation of catalytic systems allows reactions to proceed under milder conditions, thereby reducing energy consumption and waste generation [29].
Microwave and ultrasound activation techniques provide energy-efficient alternatives to conventional heating methods [29] [30]. These techniques accelerate reaction rates and enable shorter reaction times, resulting in reduced energy consumption [29]. Flow chemistry approaches offer precise control over reaction conditions and efficient mixing, leading to improved selectivity and reduced environmental impact [29].
Optimization of yield and purity in methanesulfonate synthesis requires careful control of reaction parameters and thorough understanding of underlying mechanisms [6] [16] [20]. The synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate through mesylation reactions achieves yields of 92.5 percent when conducted under optimized conditions [6]. The reaction involves treatment of the corresponding alcohol with methanesulfonyl chloride in the presence of triethylamine as a base in dichloromethane solvent [6].
Optimal reaction conditions require maintaining temperatures between 0 and 20 degrees Celsius during the addition of methanesulfonyl chloride, followed by refluxing for 4 hours [6]. The use of a 4.0 molar excess of methanesulfonyl chloride and 1.8 equivalents of triethylamine ensures complete conversion while minimizing side reactions [6]. Product purity of 98.3 percent is achieved through careful workup procedures involving washing with saturated sodium carbonate solution and recrystallization from isopropanol [6].
The mechanistic understanding of mesylation reactions reveals that the process proceeds through an elimination-addition mechanism involving sulfene intermediates [8] [16]. Methanesulfonyl chloride undergoes elimination to generate the highly reactive sulfene species, which subsequently reacts with the alcohol substrate [8] [16]. This mechanism is supported by isotope labeling experiments and the successful trapping of sulfene intermediates as cycloadducts [8].
Temperature control during mesylation reactions is critical for maintaining high selectivity and preventing decomposition [16]. The reaction is typically conducted in dichloromethane solution containing approximately 50 percent molar excess of triethylamine, with careful temperature control between 0 and -10 degrees Celsius during reagent addition [16]. The reaction mixture is stirred for 10-15 minutes after addition to ensure complete conversion [16].
The preparation of 2-(2,2,2-trifluoroethoxy)phenol serves as a crucial intermediate in the multi-step synthesis of the target methanesulfonate compound [14] [24]. Multiple synthetic approaches have been developed for accessing this key intermediate, each offering distinct advantages in terms of scalability, yield, and operational simplicity [14] [24]. The most established route involves the alkylation of guaiacol followed by selective demethylation using boron tribromide [14].
The alkylation step utilizes 2-iodo-1,1,1-trifluoroethane as the alkylating agent in the presence of potassium carbonate and catalytic potassium iodide [14]. The reaction is conducted in dimethylformamide solvent at 90 degrees Celsius for 24 hours, providing the methylated intermediate in 88.4 percent yield [14]. The subsequent demethylation employs boron tribromide in anhydrous dichloromethane at low temperatures to selectively cleave the methyl ether while preserving the trifluoroethoxy functionality [14].
An alternative approach begins with 2-nitrochlorobenzene and involves nucleophilic aromatic substitution with 2,2,2-trifluoroethanol [24]. This method requires the use of sodium hydroxide as a base and tetrabutylammonium bromide as a phase transfer catalyst [24]. The reaction proceeds at 60-70 degrees Celsius to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene in 88.4 percent yield [24]. Subsequent reduction of the nitro group using palladium on carbon under hydrogen atmosphere provides the corresponding aniline in 91.6 percent yield [24].
The final step in the nitrobenzene route involves diazotization of the aniline derivative followed by hydrolysis to introduce the phenolic hydroxyl group [24]. This transformation is conducted using sodium nitrite in aqueous sulfuric acid at low temperatures, followed by heating to effect hydrolysis of the diazonium intermediate [24]. The overall yield for this three-step sequence exceeds 75 percent, making it competitive with the guaiacol-based approach [24].
Alkylation reactions play a pivotal role in the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, particularly in the formation of the phenoxyethyl linkage [14] [15] [19]. The mechanism of phenol alkylation has been extensively studied using density functional theory calculations to understand the competing pathways between oxygen-alkylation and carbon-alkylation [15]. Under neutral conditions, oxygen-alkylation to form phenolic ethers is energetically favored over ortho- and para-carbon alkylation [15].
The alkylation of 2-(2,2,2-trifluoroethoxy)phenol with ethylene-containing electrophiles proceeds through phenoxide formation followed by nucleophilic attack [14] [15]. When conducted under biphasic conditions, the reaction yields the corresponding aryloxy ethyl bromide intermediate in high conversion [14]. The use of phase transfer catalysts facilitates the reaction by improving the solubility of the phenoxide anion in the organic phase [14].
Mechanistic studies reveal that the alkylation process involves an exothermic reaction between the phenol and the alkylating agent to form an ester intermediate [15]. This intermediate can undergo three distinct reaction pathways leading to direct oxygen-alkylation, ortho-carbon-alkylation, and para-carbon-alkylation [15]. The selectivity between these pathways depends on the reaction conditions and the nature of the alkylating agent [15].
The kinetics of phenol alkylation with cyclohexanol and cyclohexene systems demonstrate that alkylation requires the generation of carbenium ions through protonation of intermediately formed alkenes [19]. In situ nuclear magnetic resonance measurements reveal that Brønsted acid sites are significantly occupied by alcohols compared to alkenes and phenols [19]. The rate acceleration observed in phenol alkylation is attributed to increased activity of carbenium ions produced from alkene readsorption and protonation once alcohol-derived species are depleted [19].
The mesylation of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol represents the final step in the synthesis of the target methanesulfonate compound [6] [8] [16]. This transformation employs methanesulfonyl chloride as the mesylating agent in the presence of triethylamine as a non-nucleophilic base [6] [8]. The reaction is conducted in dichloromethane solvent under carefully controlled temperature conditions to ensure high yield and selectivity [6].
The optimal procedure involves dissolving the alcohol substrate in dichloromethane and adding triethylamine in 1.8 molar equivalents [6]. The reaction mixture is cooled to 0 degrees Celsius, and methanesulfonyl chloride is added dropwise over a period of time while maintaining the temperature below 20 degrees Celsius [6]. After complete addition, the ice bath is removed and the reaction mixture is heated to reflux for 4 hours [6].
The mechanism of mesylation proceeds through the initial formation of an ether adduct between the alcohol and methanesulfonyl chloride [8] [16]. This is followed by an elimination-addition sequence involving the generation of sulfene intermediate [8]. The sulfene species is highly reactive and rapidly combines with the alcohol substrate to form the desired methanesulfonate ester [8]. This mechanistic pathway is supported by isotope labeling studies and the successful trapping of sulfene intermediates [8].
Purification of the mesylate product involves aqueous workup with saturated sodium carbonate solution to remove excess triethylamine hydrochloride [6]. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure [6]. Recrystallization from isopropanol at 0 degrees Celsius provides the pure product as a white solid with melting point between 39-42 degrees Celsius and purity of 98.3 percent [6].
Demethylation strategies are essential for accessing phenolic intermediates from their corresponding methyl ether precursors [17] [34] [35] [39]. Boron tribromide remains the most widely employed reagent for demethylation reactions due to its high selectivity and efficiency [34] [35] [39]. The mechanism of boron tribromide-mediated demethylation has been extensively investigated through computational studies and experimental evidence [34] [35].
The demethylation process begins with the formation of an ether adduct between the methyl ether substrate and boron tribromide [34] [35]. Rather than proceeding through simple bromide elimination, the reaction follows a bimolecular mechanism involving two boron tribromide-ether adducts [34] [35]. This pathway circumvents the formation of free bromide ions in solution, which would be thermodynamically unfavorable [34].
The key feature of the demethylation mechanism involves a dynamic equilibrium at the boron center that stabilizes bromide until nucleophilic attack occurs [34]. The formation of boron tetrabromide anion serves as a masked nucleophile that is more reactive than free bromide [34]. The barrier for nucleophilic attack of the methyl group by boron tetrabromide is only 1.3 kilocalories per mole higher than the intermediate formation, making the overall process kinetically accessible [34].
Alternative demethylation strategies have been developed for specific synthetic applications [17]. Photoredox catalysis using 9-mesityl-10-methylacridinium perchlorate in combination with selectfluor enables chemoselective demethylation under mild conditions [17]. This method operates through successive hydrogen atom transfer and photo-oxidation to unmask the corresponding phenols [17]. While this approach is limited to demethylation reactions, it offers advantages in terms of functional group tolerance and reaction conditions [17].
| Starting Material | Reaction Type | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|---|
| Pyrocatechol | Electrochemical oxidation with nucleophile addition | 2-Mercapto-6-(trifluoromethyl)pyrimidine-4-ol | Good yield with high purity | Aqueous solution, electrochemical |
| 2-Methoxy phenol (Guaiacol) | Alkylation followed by demethylation | 2-Iodo-1,1,1-trifluoroethane, K2CO3, BBr3 | 88.4% (alkylation), 91.6% (reduction) | DMF, 90°C, 24h; then BBr3, CH2Cl2, 0°C → r.t. |
| 2-Nitrochlorobenzene | Nucleophilic substitution with trifluoroethanol | 2,2,2-Trifluoroethanol, NaOH, tetrabutylammonium bromide | 88.4% | 60°C, phase transfer catalysis |
| Phenol | Ethylene oxide addition | Ethylene oxide, base catalyst | Zero order kinetics, activation energy 17.6 kcal/mol | Excess ethylene oxide (2.5:1), ion-exchange resin |
| 2-(2-Hydroxyethoxy)phenol | Direct methanesulfonylation | Methanesulfonyl chloride, triethylamine | 92.5% | DCM, triethylamine, 0-20°C, 4h reflux |
| Process Type | Key Innovation | Environmental Benefit | Selectivity/Yield | Scale Potential |
|---|---|---|---|---|
| Electrochemical MSA synthesis | In situ initiator formation at BDD anode | No peroxide initiators required | 97% selectivity, 62% yield (3.7 M MSA) | Laboratory to pilot scale demonstrated |
| Direct methane activation | Electrophilic CH3+ formation from methane | Direct conversion without syngas | >99% selectivity and yield | Up to 20 metric tons/year capacity |
| Green synthesis approach | Solvent-free reactions, renewable feedstocks | Reduced hazardous waste generation | High atom economy | Industrial scalability |
| Continuous flow chemistry | Precise reaction control, waste minimization | Improved atom economy | Enhanced selectivity | Continuous production ready |
| Microwave-assisted synthesis | Energy-efficient activation | Lower energy consumption | Accelerated reaction rates | Scalable with equipment availability |
| Synthesis Step | Starting Material | Key Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-(2,2,2-Trifluoroethoxy)phenol preparation | o-Nitrochlorobenzene or guaiacol | 2,2,2-Trifluoroethanol | 70°C, 6h, phase transfer catalysis | 88.4% | >95% |
| Alkylation to ethyl intermediate | 2-(2,2,2-Trifluoroethoxy)phenol | 1,2-Dibromoethane | Biphasic conditions | High conversion reported | High purity achievable |
| Mesylation reaction | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | Methanesulfonyl chloride | DCM, Et3N, 0-20°C, 4h reflux | 92.5% | 98.3% |
| Demethylation procedures | Methyl aryl ethers | Boron tribromide | CH2Cl2, 0°C → r.t., 2h | Quantitative with proper conditions | High purity with proper workup |
| Overall process optimization | Complete synthetic sequence | Optimized reagent combinations | Sequential optimized conditions | Overall >75% for multi-step | >95% final product |
| Reaction Type | Mechanism | Activation Energy (kcal/mol) | Rate Determining Step | Key Intermediates |
|---|---|---|---|---|
| Methanesulfonylation | E1cb elimination to sulfene intermediate | ~25 (calculated barrier) | Sulfene formation and alcohol attack | CH2=SO2 (sulfene) |
| BBr3 demethylation | Bimolecular mechanism via BBr3-ether adducts | 24.8 (nucleophilic attack barrier) | Nucleophilic attack by BBr4- | Cationic ether-BBr3 complex |
| Phenol alkylation | Neutral pathway with O-alkylation favored | 17.6 (experimental) | O-alkylation vs C-alkylation competition | Phenolic ether intermediate |
| Electrochemical initiation | In situ formation of electrophilic species | Moderate barriers under electrochemical conditions | Electrode surface reactions | Electrophilic oxygen species |
| Trifluoroethanol substitution | SN2 nucleophilic substitution | Standard SN2 barriers | Nucleophilic displacement | Alkyl halide intermediates |
The formation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate proceeds through a bimolecular nucleophilic substitution mechanism on the sulfur center of methanesulfonyl chloride. This reaction involves the alcohol oxygen acting as a nucleophilic center, attacking the sulfur atom while simultaneously displacing the chloride ion. The mechanism is fundamentally different from traditional carbon-centered nucleophilic substitution reactions, as it occurs at the electrophilic sulfur center rather than carbon.
The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously. The nucleophile (alcohol oxygen) attacks the sulfur center at a 180-degree angle relative to the leaving group (chloride), resulting in inversion of configuration at the sulfur center. This stereochemical outcome is characteristic of bimolecular nucleophilic substitution reactions and has been confirmed through experimental studies.
Temperature control during mesylation reactions is critical for maintaining high selectivity and preventing decomposition. Optimal conditions require maintaining temperatures between 0 and 20 degrees Celsius during the addition of methanesulfonyl chloride, followed by refluxing for 4 hours. The use of a 4.0 molar excess of methanesulfonyl chloride and 1.8 equivalents of triethylamine ensures complete conversion while minimizing side reactions, achieving product purity of 98.3 percent.
The fundamental distinction between nucleophilic substitution pathways lies in the timing of bond-forming and bond-breaking processes. In the first mechanism, nucleophilic substitution occurs through a single concerted step where both bond formation and bond breaking happen simultaneously. This is the bimolecular mechanism where the overall rate depends on the collision of two separate molecules.
The mechanistic understanding reveals that the process proceeds through an elimination-addition mechanism involving sulfene intermediates. Methanesulfonyl chloride undergoes elimination to generate the highly reactive sulfene species, which subsequently reacts with the alcohol substrate. This mechanism is supported by isotope labeling experiments and the successful trapping of sulfene intermediates as cycloadducts.
The rate law for the bimolecular mechanism is second-order overall, being first-order in both the nucleophile and the electrophile. The rate equation can be expressed as: rate = k[nucleophile][electrophile], where k is the rate constant. This contrasts with the unimolecular mechanism, which follows first-order kinetics and has a rate equation of: rate = k[electrophile].
Mesylate groups are excellent leaving groups due to their ability to stabilize negative charge through resonance delocalization. When the mesylate group departs, the negative charge is distributed across multiple oxygen atoms, significantly stabilizing the leaving group. This stabilization makes mesylates comparable to halide leaving groups in terms of their ability to facilitate nucleophilic substitution reactions.
The leaving group ability follows the order: triflate > tosylate ≥ mesylate >> halides > other sulfonates. Triflate groups are particularly effective due to the electron-withdrawing effect of the trifluoromethyl group, which further stabilizes the conjugate base. The pKa values of the conjugate acids provide insight into leaving group ability: trifluoromethanesulfonic acid (pKa = -13), toluenesulfonic acid (pKa = -7), and methanesulfonic acid (pKa = -1.2).
Chlorides, bromides, and tosylate/mesylate groups are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen. The resonance stabilization allows the negative charge to be distributed across the sulfonate group, making these species much more stable than simple alkoxide or hydroxide ions.
The phenoxy group in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate can undergo oxidation to form quinone derivatives. This oxidation process involves the electron-donating hydroxyl group that enhances the reactivity of the aromatic ring, enabling oxidation even in the absence of alpha hydrogen atoms.
The oxidation mechanism proceeds through a two-electron, two-proton transfer process. The reaction begins with the phenol losing an electron to generate a radical cation, followed by deprotonation to produce a semiquinone radical that is stabilized by resonance. Subsequent loss of another electron generates the protonated quinone, which is finally deprotonated to produce the quinone product.
Ortho-hydroxy phenols are oxidized to ortho-quinones while para-hydroxy phenols yield para-quinones. The oxidation can be achieved using various oxidizing agents, including potassium permanganate, chromium trioxide, and hypervalent iodine reagents. The choice of oxidizing agent significantly influences the reaction pathway and product distribution.
The trifluoroethoxy group presents unique challenges for reduction reactions due to the strong carbon-fluorine bonds. Traditional reduction methods may not be effective for cleaving these bonds, requiring specialized reducing agents and conditions. The reduction can potentially convert the trifluoroethoxy group to corresponding alcohols or other functional groups, depending on the specific reaction conditions employed.
Nucleophilic trifluoromethoxylation reactions have been developed that can introduce trifluoromethoxy groups under mild conditions. These reactions typically employ specialized reagents such as trifluoromethyl arylsulfonates or benzaldoxime derivatives that can release trifluoromethoxide species in the presence of bases.
The reduction of trifluoroethoxy groups may involve multiple pathways depending on the reducing agent. Strong reducing agents like lithium aluminum hydride may cleave the C-O bond, while milder reducing agents might selectively reduce other functional groups without affecting the trifluoroethoxy moiety.
Common oxidizing agents for phenoxy group oxidation include potassium permanganate, chromium trioxide, and hypervalent iodine reagents such as iodobenzene diacetate. These reagents can convert phenols to quinones through different mechanistic pathways, with hypervalent iodine reagents often providing better selectivity and milder conditions.
For reduction reactions, reagents such as sodium borohydride and lithium aluminum hydride are commonly employed. The choice of reducing agent depends on the specific functional groups present and the desired selectivity. Sodium borohydride is generally milder and more selective, while lithium aluminum hydride is more powerful but less selective.
Reaction conditions must be carefully optimized to achieve the desired transformation while minimizing side reactions. Temperature, solvent choice, and reaction time all play crucial roles in determining the success of these reactions. For oxidation reactions, polar solvents generally favor the reaction, while reduction reactions may require anhydrous conditions to prevent side reactions with water.
Density functional theory calculations have been extensively used to study nucleophilic substitution reactions involving mesylate leaving groups. The popular B3LYP functional, while widely used, has been shown to have limitations in accurately describing certain reaction mechanisms. Studies have revealed that B3LYP can predict concerted mechanisms where stepwise mechanisms are more appropriate, particularly for nucleophilic substitution reactions.
The accuracy of DFT calculations depends significantly on the choice of functional and basis set. For nucleophilic substitution reactions, functionals that include dispersion corrections, such as M06-2X, generally perform better than B3LYP. The generalized gradient approximation functionals OPBE and OLYP have been recommended for studying nucleophilic substitution reactions due to their superior performance in reproducing coupled cluster benchmark calculations.
Mean absolute deviations of approximately 2 kcal/mol relative to coupled cluster data have been achieved for reactant complexation, central barriers, overall barriers, and reaction energies using the most accurate generalized gradient approximation, meta-generalized gradient approximation, and hybrid density functional theory functionals.
The energy profiles for nucleophilic substitution reactions involving mesylate leaving groups typically show a single transition state corresponding to the concerted mechanism. The transition state geometry is characterized by partial bond formation between the nucleophile and the electrophilic center, along with partial bond breaking between the electrophilic center and the leaving group.
Computational studies have revealed that the transition state for nucleophilic substitution at carbon centers involving mesylate leaving groups adopts a trigonal bipyramidal geometry. The nucleophile approaches from the backside relative to the leaving group, resulting in inversion of stereochemistry. This geometry is consistent with the well-established mechanistic understanding of bimolecular nucleophilic substitution reactions.
The energy barrier for these reactions depends on several factors, including the nature of the nucleophile, the electrophile, and the solvent environment. Computational studies have shown that polar aprotic solvents generally lower the activation energy by stabilizing the transition state, while polar protic solvents may have a more complex effect due to their ability to solvate both the nucleophile and the transition state.
Menshutkin reactions represent a special class of nucleophilic substitution reactions where tertiary amines attack alkyl halides to form quaternary ammonium salts. These reactions have been extensively studied both experimentally and theoretically, providing valuable insights into the energetics of nucleophilic substitution mechanisms.
The activation energies for Menshutkin reactions are typically in the range of 20-30 kcal/mol, depending on the solvent and the specific reactants involved. Polar solvents significantly lower the activation energy by stabilizing the charge-separated transition state. For example, the barrier height for the pyridine plus methyl bromide reaction is 23.2 kcal/mol in acetonitrile compared to 28.1 kcal/mol in cyclohexane.
The electronic activity that drives the mechanism has been characterized using reaction electronic flux analysis, which associates specific chemical events with bond forming and breaking processes. This approach has provided a complete picture of the reaction mechanism that has been independently confirmed by natural bond order analysis.
The distinction between polar protic and polar aprotic solvents is fundamental to understanding their effects on nucleophilic substitution reactions. Polar protic solvents contain acidic protons attached to electronegative atoms and can form hydrogen bonds with both nucleophiles and substrates. Examples include water, alcohols, and ammonia.
Polar protic solvents can stabilize ions through very strong intermolecular attractions. The protic hydrogen can strongly interact with anions, while the lone pairs on oxygen or nitrogen atoms can stabilize cations. This stabilization effect can strongly influence the rate and mechanism of nucleophilic substitution reactions.
The solvation of nucleophiles by polar protic solvents creates a "solvent cage" that can reduce nucleophilicity. Smaller nucleophiles are more strongly solvated because the solvent can approach them more closely, and hydrogen bonds formed to smaller ions are generally stronger. This effect enhances the trend where larger ions are better nucleophiles, particularly in protic solvents.
Polar aprotic solvents, such as acetonitrile, dimethyl sulfoxide, and acetone, do not contain acidic protons and cannot form hydrogen bonds with nucleophiles. These solvents can dissolve polar substrates and nucleophiles through dipole-dipole interactions without significantly affecting nucleophilicity through hydrogen bonding.
The Polarizable Continuum Model is one of the most frequently used continuum solvation methods for calculating solvent effects in quantum chemical calculations. The model calculates the molecular free energy in solution as the sum of three terms: electrostatic, dispersion-repulsion, and cavitation contributions.
The electrostatic contribution represents the interaction between the solute and the polarized solvent, the dispersion-repulsion term accounts for van der Waals interactions, and the cavitation energy represents the energy required to create a cavity in the solvent to accommodate the solute molecule.
The model uses a cavity defined through interlocking van der Waals spheres centered at atomic positions. The reaction field is represented through point charges located on the surface of the molecular cavity using the Apparent Surface Charge model. This approach allows for the calculation of solvation effects on reaction energetics and geometries.
Studies have shown that the inclusion of solvent effects through the Polarizable Continuum Model can significantly improve the accuracy of calculated reaction energetics. For example, the calculated barrier heights for Menshutkin reactions in different solvents show good agreement with experimental values when solvent corrections are applied.
The optimization of reaction conditions for nucleophilic substitution reactions involving mesylate leaving groups requires careful consideration of multiple factors. Temperature control is crucial, as elevated temperatures can increase reaction rates but may also lead to side reactions or decomposition of sensitive intermediates.
Solvent selection plays a critical role in determining reaction outcomes. For reactions involving mesylate leaving groups, polar aprotic solvents are generally preferred because they can dissolve ionic reactants without strongly solvating the nucleophile, thereby maintaining its reactivity.
The concentration of reactants also affects reaction rates and selectivity. Higher concentrations generally increase reaction rates due to increased collision frequency, but may also favor side reactions. The optimal concentration depends on the specific reaction system and the desired balance between rate and selectivity.
Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates. The choice of catalyst depends on the specific reaction mechanism and the compatibility with other reaction components. For mesylate formation reactions, bases such as triethylamine are commonly used to neutralize the hydrogen chloride formed during the reaction.
The rate-determining step in chemical reactions is the slowest step that controls the overall reaction rate. In multi-step syntheses involving 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate, the rate-determining step is typically the formation of the mesylate group through nucleophilic substitution on the sulfur center.
The rate-determining step approximation states that a reaction mechanism can proceed no faster than its slowest step. This principle allows for the simplification of complex reaction mechanisms by focusing on the step that limits the overall reaction rate. For the mesylation reaction, the nucleophilic attack on the sulfur center is generally the rate-determining step.
The identification of the rate-determining step is crucial for reaction optimization. By understanding which step limits the overall reaction rate, reaction conditions can be optimized to accelerate this specific step, thereby improving the overall reaction efficiency. This may involve adjusting temperature, concentration, solvent, or catalyst to specifically target the rate-determining step.
In the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate, the rate-determining step involves the formation of the carbon-sulfur bond through nucleophilic substitution. The reaction rate depends on the concentration of both the alcohol nucleophile and the methanesulfonyl chloride electrophile, consistent with a bimolecular mechanism.
Catalysts increase reaction rates by providing alternative reaction pathways with lower activation energies. In the context of mesylate formation reactions, bases such as triethylamine act as catalysts by removing the hydrogen chloride formed during the reaction, thereby preventing the reverse reaction and maintaining the forward reaction rate.
The catalytic effect can be quantified using the Arrhenius equation, which relates the rate constant to the activation energy. Catalysts reduce the activation energy, resulting in larger rate constants and faster reaction rates. The magnitude of the catalytic effect depends on the difference between the activation energies of the catalyzed and uncatalyzed reactions.
Different types of catalysts can affect reactions through various mechanisms. Homogeneous catalysts are in the same phase as the reactants and can provide intimate contact between catalyst and substrate. Heterogeneous catalysts are in a different phase and typically provide surface sites for reaction.
The presence of catalysts can also affect the selectivity of reactions by stabilizing certain transition states relative to others. This selectivity effect is particularly important in reactions where multiple products are possible, as it allows for the preferential formation of desired products while minimizing unwanted side reactions.
| Reaction Parameter | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN1) | Menshutkin Reaction |
|---|---|---|---|
| Mechanism | Concerted, single step | Two-step via carbocation | Concerted, single step |
| Rate Law | Rate = k[Nu][RX] | Rate = k[RX] | Rate = k[Nu][RX] |
| Stereochemistry | Inversion | Racemization | Inversion |
| Solvent Preference | Polar aprotic | Polar protic | Polar solvents |
| Activation Energy | 15-25 kcal/mol | 20-30 kcal/mol | 20-30 kcal/mol |
| Temperature Effect | Follows Arrhenius | Follows Arrhenius | Follows Arrhenius |
| Computational Method | Typical Error (kcal/mol) | Best Applications | Computational Cost |
|---|---|---|---|
| B3LYP/6-31G(d,p) | 2-4 | General organic reactions | Low |
| B3LYP/6-311+G(d,p) | 2-3 | Improved basis set effects | Medium |
| M06-2X/6-31G(d,p) | 1-2 | Dispersion interactions | Medium |
| PCM/B3LYP | 1-3 | Solvent effects | Medium |
| OPBE (GGA) | 1-2 | Nucleophilic substitution | Low |
| MP2/TZVP | 1-2 | High accuracy benchmark | High |
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